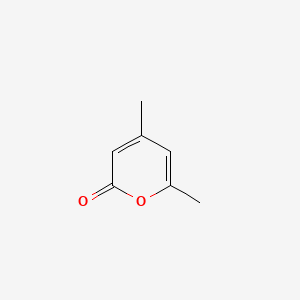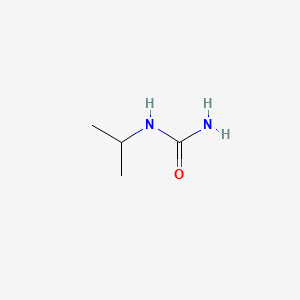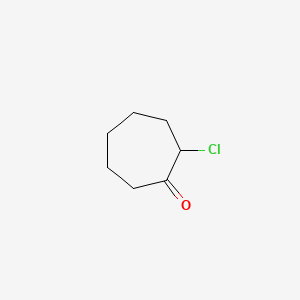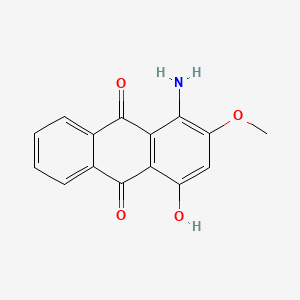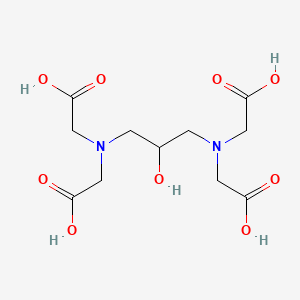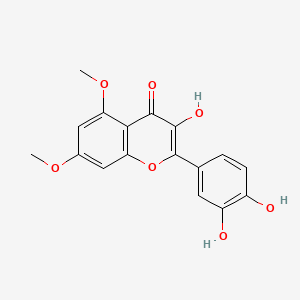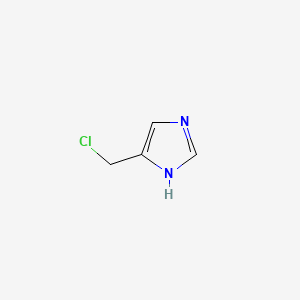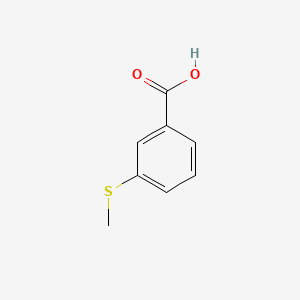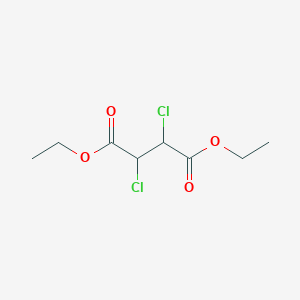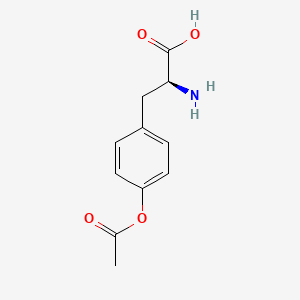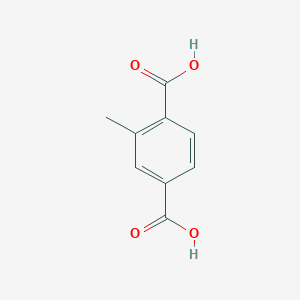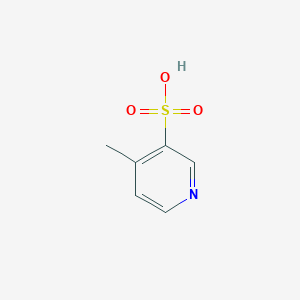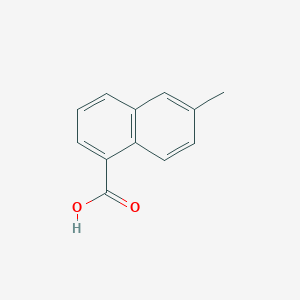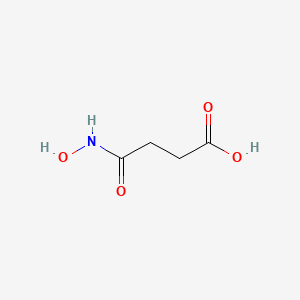
4-(Hydroxyamino)-4-oxobutanoic acid
Übersicht
Beschreibung
4-(Hydroxyamino)-4-oxobutanoic acid, also known as hydroxyaminoacid or HABA, is a naturally occurring metabolite of the amino acid tyrosine. It is an important intermediate in the biosynthesis of several amino acids and other metabolites, including tyrosine and tryptophan. HABA is also a key intermediate in the metabolism of numerous drugs, including some antibiotics. HABA has a wide range of biochemical and physiological effects, and has been studied extensively in the laboratory.
Wissenschaftliche Forschungsanwendungen
Anti-Diabetic Potential
4-((benzyloxy) amino)-2-hydroxy-4-oxobutanoic acid, a derivative of 4-(Hydroxyamino)-4-oxobutanoic acid, has shown promise as an anti-diabetic agent in experimental models. In a study, this compound was found to significantly reduce fasting blood glucose levels and improve insulin levels and serum lipid profiles in diabetic rats, indicating its potential role in managing type-2 diabetes mellitus (Khurana et al., 2018).
Leukotriene D4 Antagonists and 5-Lipoxygenase Inhibitors
Benzoheterocyclic [(methoxyphenyl)amino]oxoalkanoic acid esters, which include derivatives of 4-(Hydroxyamino)-4-oxobutanoic acid, have been prepared and tested as inhibitors of leukotriene D4 and ovalbumin-induced bronchospasm. They exhibit broad inhibitory activity, suggesting their utility in addressing inflammatory conditions and asthma (Musser et al., 1987).
Apoptosis Induction
4-Methylthio-2-oxobutanoic acid, a related compound, has been identified as a potent inducer of apoptosis in a murine lymphoid cell line. Its unique structural properties suggest a specific role in triggering cell death, which could have implications for cancer research and treatment strategies (Quash et al., 1995).
Structural Characterization and Molecular Analysis
Various derivatives of 4-(Hydroxyamino)-4-oxobutanoic acid have been characterized structurally using techniques like X-ray diffraction, NMR, and FT-IR spectroscopy. These studies contribute to a better understanding of their molecular structure, stability, and potential chemical interactions (Madura et al., 2012).
Nonlinear Optical Materials
Some derivatives of 4-(Hydroxyamino)-4-oxobutanoic acid exhibit properties that make them candidates for nonlinear optical materials, which are crucial in the field of photonics and telecommunications (Raju et al., 2015).
Drug Discovery and Molecular Docking Studies
Derivatives of 4-(Hydroxyamino)-4-oxobutanoic acid have been subject to molecular docking studies, indicating their potential in drug discovery, particularly in the development of pharmacologically active compounds (Vanasundari et al., 2018).
Organic Synthesis and Chemical Reactions
4-Oxobutanoic acids and their derivatives, including those related to 4-(Hydroxyamino)-4-oxobutanoic acid, have been used in various organic synthesis reactions. These studies provide insights into reaction mechanisms and potential applications in synthetic chemistry (Amalʼchieva et al., 2022).
Development of Enzyme-Linked Immunosorbent Assay (ELISA)
Fenthion haptens, including derivatives of 4-(Hydroxyamino)-4-oxobutanoic acid, have been synthesized and used in the development of sensitive ELISAs for detecting pesticides in agricultural samples. This application highlights the role of these compounds in analytical chemistry and food safety (Zhang et al., 2008).
Antioxidant Properties
Investigations into the antioxidant properties of various derivatives of 4-(Hydroxyamino)-4-oxobutanoic acid have revealed their potential in mitigating oxidative stress, a key factor in many diseases and aging processes (Stanchev et al., 2009).
Flotation Chemistry
Amide-hydroxamic acid surfactants derived from 4-(Hydroxyamino)-4-oxobutanoic acid have been used as flotation collectors for separating minerals, demonstrating their application in mineral processing and mining industries (Lanqing et al., 2016).
Synthesis of Amino Sugars and Mimetics
Research has focused on the synthesis of amino sugars and carbohydrate mimetics using intermediates related to 4-(Hydroxyamino)-4-oxobutanoic acid, which are valuable in medicinal chemistry and drug development (Pfrengle & Reissig, 2010).
Catalysis and Synthesis in Aqueous Media
Ethyl 4-chloro-3-oxobutanoate, a derivative of 4-(Hydroxyamino)-4-oxobutanoic acid, has been used in boric acid-catalyzed reactions for synthesizing 4H-isoxazol-5-ones, highlighting its role in green chemistry and catalysis (Kiyani & Ghorbani, 2015).
Psychotropic Activity Studies
4-Aryl-2-benzoylmethylenehydrazono-4-oxobutanoic acids, which include derivatives of 4-(Hydroxyamino)-4-oxobutanoic acid, have been studied for their psychotropic activity, providing insights into their potential use in treating mental health disorders (Pulina et al., 2022).
Role in Apoptosis and Cell Growth Inhibition
MTOB, a compound in the methionine salvage pathway, has shown to induce apoptosis and inhibit growth in human cell lines. It suggests that compounds like 4-(Hydroxyamino)-4-oxobutanoic acid could play a significant role in cancer research (Tang et al., 2006).
Vibrational Spectroscopic Studies
Vibrational spectroscopy has been applied to derivatives of 4-(Hydroxyamino)-4-oxobutanoic acid for structural and electronic analyses, contributing to a deeper understanding of these compounds in chemical and pharmaceutical research (Fernandes et al., 2017).
Eigenschaften
IUPAC Name |
4-(hydroxyamino)-4-oxobutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7NO4/c6-3(5-9)1-2-4(7)8/h9H,1-2H2,(H,5,6)(H,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGEUQNZXCIVHPB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CC(=O)O)C(=O)NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20291236 | |
| Record name | butanoic acid, 4-(hydroxyamino)-4-oxo- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20291236 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
133.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Hydroxyamino)-4-oxobutanoic acid | |
CAS RN |
4743-99-1 | |
| Record name | 4743-99-1 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=74375 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | butanoic acid, 4-(hydroxyamino)-4-oxo- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20291236 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



